molecular formula C13H12FN3O2S B2816428 N-(4-fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 891100-70-2

N-(4-fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2816428
CAS No.: 891100-70-2
M. Wt: 293.32
InChI Key: HMWBXDIEZJQGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a fluorophenyl group, a methyl group, a methylsulfanyl group, and a carboxamide group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, methyl isothiocyanate, and ethyl acetoacetate.

    Formation of Intermediate: The reaction between 4-fluoroaniline and methyl isothiocyanate forms an intermediate compound, which is then reacted with ethyl acetoacetate to form the pyrimidine ring.

    Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the desired pyrimidine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for membrane permeability, while the methylsulfanyl group may contribute to its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c1-17-12(19)10(7-15-13(17)20-2)11(18)16-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWBXDIEZJQGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN=C1SC)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.